molecular formula C16H13ClO3 B1597852 3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic acid CAS No. 385383-37-9

3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic acid

Cat. No. B1597852
CAS RN: 385383-37-9
M. Wt: 288.72 g/mol
InChI Key: JMFHEWLUKNJQNW-UHFFFAOYSA-N
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Description

3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic acid (3-CBA) is an organic compound belonging to the class of carboxylic acids. It is a white solid, soluble in organic solvents such as ethanol and acetone. 3-CBA has a variety of applications in scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

Optoelectronic Properties in Dye-Sensitized Solar Cells

3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic acid and its derivatives, such as 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, have significant applications in dye-sensitized solar cells (DSSC). Studies on the optoelectronic properties of these molecules using methods like RHF and DFT reveal their potential as nonlinear optical materials due to their dipole moment, polarizability, hyperpolarizability, and energy gap characteristics (Fonkem et al., 2019).

Liquid Crystal Polymers and Optoelectronic Applications

Acrylic acid derivatives, particularly those with chlorobenzyl groups, are also key components in the synthesis of liquid crystalline side chain polymers. These polymers exhibit unique properties like enantiotropic phases and spontaneous polarization, making them suitable for applications in display technologies and optoelectronics. The response time and polarization parameters of these polymers are crucial for their functionality in electronic devices (Tsai et al., 1994).

Crystallographic Studies for Molecular Understanding

The crystallographic analysis of compounds like (Z)-3-(3-chlorophenyl)-2-phenyl acrylic acid, a close relative of the target compound, helps in understanding the molecular structure and intermolecular interactions. These studies reveal insights into hydrogen-bond motifs and π-π interactions, which are fundamental for designing molecules with specific properties (Rajnikant et al., 2012).

Applications in Polymer Chemistry and Photocrosslinking

In the field of polymer chemistry, acrylic acid derivatives are used to synthesize polymers with specific characteristics, such as cis-trans isomerism and photocrosslinking abilities. These properties are crucial for the development of materials with tailored mechanical and optical properties for industrial applications (Suresh et al., 2016).

Anticancer Research

While not directly related to 3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic acid, research on cinnamic acid derivatives, which share a similar core structure, indicates the potential of these compounds in anticancer research. The chemical reactivity of these molecules allows for various modifications, potentially leading to novel anticancer agents (De et al., 2011).

properties

IUPAC Name

(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c17-14-3-1-2-13(10-14)11-20-15-7-4-12(5-8-15)6-9-16(18)19/h1-10H,11H2,(H,18,19)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFHEWLUKNJQNW-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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